molecular formula C20H26ClN3O2 B13654394 N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride

N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride

Cat. No.: B13654394
M. Wt: 375.9 g/mol
InChI Key: HYYOSYBVIUYRDC-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride is a synthetic acetamide derivative characterized by dual 2-ethylphenyl substituents and a branched acetamide backbone. This compound is part of a broader class of quinazoline derivatives investigated for their biological activity, particularly as antiproliferative and apoptosis-inducing agents in cancer research . Its structure features:

  • Two 2-ethylphenyl groups attached via amide linkages.
  • A central acetamide scaffold with an ethylamino-oxoethyl side chain.
  • A hydrochloride salt form, enhancing solubility for pharmacological applications.

The compound's design leverages the ethylphenyl moiety to optimize steric and electronic interactions with biological targets, such as enzymes or receptors involved in cancer pathways. Its synthesis likely involves coupling 2-ethylphenylamine derivatives with activated acetamide intermediates, as seen in analogous protocols for related compounds .

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[[2-(2-ethylanilino)-2-oxoethyl]amino]-N-(2-ethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C20H25N3O2.ClH/c1-3-15-9-5-7-11-17(15)22-19(24)13-21-14-20(25)23-18-12-8-6-10-16(18)4-2;/h5-12,21H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25);1H

InChI Key

HYYOSYBVIUYRDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNCC(=O)NC2=CC=CC=C2CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride typically involves the reaction of N-(2-ethylphenyl)acetamide with an azanediyl compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.

    Biology: Employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and used in the development of new pharmaceutical formulations.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Substituents/Modifications Biological Activity Structural Notes Reference
N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride Dual 2-ethylphenyl groups; branched acetamide chain; hydrochloride salt. Antiproliferative activity (quinazoline-linked derivatives). Planar amide groups; potential for hydrogen bonding.
N-(3-ethylphenyl)- and N-(4-ethylphenyl)- analogs (4f, 4g) Ethylphenyl groups at meta or para positions; sulfamoyl linker. Enhanced anticancer activity in vitro. Positional isomerism affects steric hindrance and target binding.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazolyl groups. Ligand for metal coordination; structural studies. Twisted dihedral angles (79.7°) between aromatic rings; N–H⋯N hydrogen bonding.
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide Chloro, ethyl, and fluorobenzyl groups. Unspecified (likely pesticidal or pharmacological). Steric repulsion from chloro and fluorobenzyl groups may influence reactivity.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl, and methoxymethyl groups. Herbicidal activity. Planar amide core with hydrophobic substituents for membrane penetration.
Midodrine hydrochloride (2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride) Dimethoxyphenyl and hydroxyethyl groups; amino substitution. Vasoconstrictor (α1-adrenergic agonist). Polar hydroxy and methoxy groups enhance solubility and receptor interaction.

Key Findings from Comparative Analysis

Positional Isomerism and Bioactivity :

  • The target compound’s ortho-ethylphenyl groups contrast with meta or para analogs (4f, 4g), which exhibit varying anticancer efficacy due to differences in steric bulk and electronic distribution .

Substituent Effects on Function :

  • Chloro and fluorinated derivatives (e.g., ) prioritize pesticidal/herbicidal applications, whereas hydroxy- or methoxy-substituted acetamides (e.g., Midodrine) target human physiological pathways .
  • The thiazolyl group in enhances coordination chemistry, unlike the ethylphenyl groups in the target compound, which focus on hydrophobic interactions .

Structural Flexibility and Stability :

  • Crystal structures of dichlorophenyl acetamides () reveal dihedral angles (44–77°) between aromatic rings, impacting conformational stability. The target compound’s ethylphenyl groups likely adopt similar torsional flexibility .

Synthetic Pathways :

  • Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), as seen in and . The target compound likely follows a parallel route with 2-ethylphenylamine intermediates .

Biological Activity

N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H22ClN3O3
  • Molecular Weight : 339.82 g/mol
  • CAS Number : Not widely documented; however, it is associated with various derivatives in the literature.

The biological activity of this compound is primarily linked to its effects on neuroprotective pathways, particularly in the context of oxidative stress and neuroinflammation.

  • Neuroprotective Effects : Research indicates that derivatives of acetamide compounds exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role in neuronal death .
  • Inflammation Modulation : The compound has shown potential in modulating inflammatory responses by influencing cytokine production such as TNF-α and COX-2, which are significant in neuroinflammatory processes .
  • Receptor Interaction : The affinity of this compound towards various receptors involved in neurodegeneration suggests that it may serve as a multi-target therapeutic agent .

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rat models demonstrated that treatment with acetamide derivatives significantly reduced ethanol-induced neurodegeneration. The treated groups showed improved antioxidant enzyme levels and reduced markers of oxidative stress compared to control groups .

ParameterControl GroupTreated Group
Malondialdehyde (MDA) LevelsHighLow
Superoxide Dismutase (SOD) ActivityLowHigh
TNF-α ExpressionElevatedReduced

Study 2: In Vitro Evaluation

In vitro studies have shown that this compound can inhibit the activation of microglia, a type of immune cell in the brain, thereby reducing neuroinflammatory markers. This was assessed using ELISA techniques to measure cytokine levels post-treatment .

Pharmacological Applications

The compound's properties suggest potential applications in treating:

  • Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key contributors.
  • Pain Management : Due to its interaction with pain pathways through receptor modulation.

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